Sulfonamide Substituent SAR: p-Tolyl (BDBM18439) vs. N-Methyl-Phenyl (BDBM18442) vs. 4-Fluorophenyl (Target Compound) on the Same 5-Methylisoxazolyl-Benzamide Core
BindingDB data for two structurally confirmed analogs of the target compound, tested under identical assay conditions against human lysosomal acid glucosylceramidase (GBA1), reveal that the sulfonamide substituent exerts a dominant effect on binding affinity. The p-tolyl analog BDBM18439 exhibits Ki = 102 nM, whereas the N-methyl-phenylsulfonamide analog BDBM18442 exhibits Ki = 19,200 nM. Both share the identical N-(5-methyl-1,2-oxazol-3-yl)-4-aminobenzamide core with the target compound, the sole difference residing at the sulfonamide terminus. Binding data for the target compound (4-fluorophenyl) at this target have not been publicly deposited in BindingDB; however, the magnitude of the SAR gap between the two characterized analogs quantitatively defines the binding pocket's sensitivity to this position. Note: Binding data for these analogs were obtained at pH 5.9, which is the optimal lysosomal pH for GBA1 activity [1][2].
| Evidence Dimension | Binding affinity (Ki) for human lysosomal acid glucosylceramidase (GBA1) |
|---|---|
| Target Compound Data | Not yet determined in this public dataset |
| Comparator Or Baseline | BDBM18439 (p-tolyl analog): Ki = 102 nM, IC₅₀ = 168 nM, ΔG° = −9.40 kcal/mol at pH 5.9, 21°C; BDBM18442 (N-methyl-phenylsulfonamide analog): Ki = 19,200 nM, IC₅₀ = 25,200 nM, ΔG° = −6.34 kcal/mol at pH 5.9, 2°C |
| Quantified Difference | ΔKi (BDBM18439 → BDBM18442): ~188-fold decrease in affinity upon changing from p-tolyl to N-methyl-phenylsulfonamide |
| Conditions | Recombinant human lysosomal acid glucosylceramidase; fluorescent resorufin-based assay (excitation 570 nm); pH 5.9 |
Why This Matters
The >188-fold affinity window between two core-matched analogs demonstrates that the sulfonamide aryl substituent is a critical affinity determinant; thus, the 4-fluorophenyl variant (target compound) offers a structurally and electronically distinct probe point for completing the SAR triad and mapping the halogen-binding preferences of this pocket.
- [1] BindingDB. BDBM18439: N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylbenzene)sulfonamido]benzamide; Ki = 102 nM, IC₅₀ = 168 nM for lysosomal acid glucosylceramidase (Homo sapiens). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18439 (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM18442: 4-[benzene(methyl)sulfonamido]-N-(5-methyl-1,2-oxazol-3-yl)benzamide; Ki = 19,200 nM, IC₅₀ = 25,200 nM for lysosomal acid glucosylceramidase (Homo sapiens). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18442 (accessed 2026-04-29). View Source
